molecular formula C22H28NO4P B414031 dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate

dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate

Cat. No.: B414031
M. Wt: 401.4g/mol
InChI Key: FVURVDZRDOAWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[331]non-9-ylphosphonate is a complex organic compound with the molecular formula C22H28NO4P It is characterized by its unique bicyclic structure, which includes a phosphonate group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with dimethyl phosphite under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphonate group can be reduced to a phosphine or phosphine oxide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the phosphonate group can produce a phosphine oxide.

Scientific Research Applications

dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate: Unique due to its specific bicyclic structure and combination of functional groups.

    Dimethyl (9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-yl)phosphine oxide: Similar structure but with a phosphine oxide group instead of a phosphonate.

    Dimethyl (9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-yl)phosphate: Contains a phosphate group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a phosphonate group with a bicyclic structure, which imparts specific chemical properties and potential biological activities not found in other similar compounds.

Properties

Molecular Formula

C22H28NO4P

Molecular Weight

401.4g/mol

IUPAC Name

9-dimethoxyphosphoryl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C22H28NO4P/c1-26-28(25,27-2)22(24)18-14-9-15-19(22)21(17-12-7-4-8-13-17)23-20(18)16-10-5-3-6-11-16/h3-8,10-13,18-21,23-24H,9,14-15H2,1-2H3

InChI Key

FVURVDZRDOAWTJ-UHFFFAOYSA-N

SMILES

COP(=O)(C1(C2CCCC1C(NC2C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Canonical SMILES

COP(=O)(C1(C2CCCC1C(NC2C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Origin of Product

United States

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